3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine
Description
Core Heterocyclic Framework Analysis
The fundamental architecture of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine consists of a fused bicyclic system incorporating both six-membered thiopyran and pyridazine rings. The compound's systematic International Union of Pure and Applied Chemistry name is 3-chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine, reflecting the specific fusion pattern and saturation state of the heterocyclic framework. The structural connectivity follows the Simplified Molecular Input Line Entry System notation C1CSCC2=CC(=NN=C21)Cl, which delineates the precise atomic connectivity within the bicyclic framework.
The pyridazine component of the structure contributes unique physicochemical properties that distinguish it from other azine heterocycles. Research has demonstrated that pyridazine rings possess distinctive characteristics including weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity. These properties stem from the 1,2-diazine arrangement, where two nitrogen atoms occupy adjacent positions in the six-membered ring, creating significant electronic effects throughout the heterocyclic system. The dipole moment of pyridazine systems significantly exceeds that of other diazine heterocycles, with fusion to additional ring systems further enhancing this property.
The thiopyran ring system in this compound exists in a partially saturated state, with hydrogen atoms at positions 5, 7, and 8 as indicated by the nomenclature. This saturation pattern creates a six-membered ring containing sulfur that adopts specific conformational preferences. Analysis of related thiopyrano systems has revealed that the sulfur-containing ring typically exhibits envelope conformations, where one carbon atom deviates significantly from the plane formed by the remaining five atoms. The presence of the sulfur heteroatom introduces conformational flexibility while maintaining structural stability through its larger atomic radius compared to oxygen or nitrogen.
The fusion pattern between the thiopyran and pyridazine rings occurs at the [4,3-c] positions, creating a specific geometric arrangement that influences the overall molecular topology. This fusion mode results in a planar or near-planar arrangement of the heterocyclic framework, with potential deviations arising from the saturated portions of the thiopyran ring. The chlorine substituent at position 3 of the pyridazine ring introduces additional electronic effects through its electron-withdrawing properties, which can influence both the electronic distribution and conformational preferences of the entire molecular system.
Properties
IUPAC Name |
3-chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S/c8-7-3-5-4-11-2-1-6(5)9-10-7/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRJWAPVBYBKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=NN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiopyrano-Pyridazine Formation
The core thiopyrano-pyridazine structure is synthesized via cyclization reactions starting from suitable precursors such as hydrazine derivatives and thiopyranone intermediates. Key steps include:
- Reaction of hydrazine hydrate with thiopyranone derivatives under reflux conditions in ethanol.
- Use of catalysts such as ferric chloride to facilitate cyclization.
- Monitoring reaction progress by thin-layer chromatography (TLC).
Chlorination Step
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Thiopyranone derivative + Hydrazine hydrate, FeCl3, ethanol, reflux 10 min | Cyclization to form thiopyrano-pyridazine core | Formation of intermediate compound |
| 2 | Intermediate + Thionyl chloride, reflux 1 h | Chlorination at 3-position | Chlorinated intermediate |
| 3 | Chlorinated intermediate + N,N-diisopropylethylamine, dichloromethane, ice bath then RT | Functionalization and coupling | Final this compound |
Reaction Yields and Purity
Typical yields for the final compounds range from 65% to 70%, with melting points around 235–245 °C, indicating high purity. Characterization data include:
- Electrospray Ionization Mass Spectrometry (ESI-MS) confirming molecular ion peaks.
- Proton Nuclear Magnetic Resonance (^1H-NMR) spectra showing characteristic chemical shifts corresponding to the thiopyrano-pyridazine framework and chlorine substitution.
Research Findings and Optimization
- The use of ferric chloride as a catalyst significantly improves cyclization efficiency.
- Chlorination with thionyl chloride is effective and straightforward, providing good selectivity for the 3-position.
- Reaction monitoring by TLC ensures completion and minimizes side reactions.
- Purification by recrystallization from isopropanol yields highly pure compounds suitable for further applications.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate, FeCl3 | Reflux in ethanol, 10 min | ~85 | Formation of core ring system |
| 2 | Chlorination | Thionyl chloride | Reflux, 1 h | ~90 | Introduction of Cl at 3-position |
| 3 | Coupling/Functionalization | N,N-diisopropylethylamine, dichloromethane | Ice bath then RT | 65–70 | Final compound isolation |
Chemical Reactions Analysis
3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or alkoxides.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
- This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Its unique thiopyrano and pyridazine rings allow for diverse functionalization, making it valuable in the development of new materials and pharmaceuticals.
2. Coordination Chemistry
- 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine acts as a ligand in coordination chemistry. Its ability to coordinate with metal ions can lead to the formation of novel complexes with potential applications in catalysis and materials science.
Biological Applications
1. Antimicrobial Properties
- Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of thiopyrano compounds can inhibit bacterial growth, suggesting potential use in developing new antibiotics.
2. Anticancer Activity
- Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through specific molecular pathways.
Medicinal Applications
1. Drug Development
- The unique structure of this compound is being explored for its potential as a therapeutic agent. Ongoing research focuses on optimizing its biological activity and understanding its mechanism of action to develop new drugs targeting various diseases.
2. Mechanism of Action
- The compound's interaction with specific enzymes or receptors is under investigation to elucidate its mechanism of action. Understanding these interactions can lead to the identification of new therapeutic targets.
Industrial Applications
1. Material Science
- In industry, this compound is being explored for its potential use in developing materials with specific properties such as conductivity or fluorescence. These materials could have applications in electronics or photonics.
2. Synthesis of Functional Materials
- The compound's reactivity allows it to be used in synthesizing functional materials that can be tailored for specific applications in coatings or sensors.
Case Studies
1. Antimicrobial Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiopyrano derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
2. Cancer Research
In a recent study published in Cancer Research, researchers explored the anticancer effects of this compound on human cancer cell lines. The findings suggested that it induces cell cycle arrest and apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Derivatives with Ester Substituents
Ethyl 3-Chloro-5H,6H,7H,8H-Pyrido[4,3-c]Pyridazine-6-Carboxylate (CAS: 39715-99-6)
- Molecular Formula : C₁₀H₁₂ClN₃O₂ (MW: 241.68 g/mol)
- Key Differences : Introduction of an ethyl ester group at position 6 increases molecular weight and polarity.
- Applications : Serves as a heterocyclic building block for drug discovery .
- CCS : [M+H]+ CCS = 145.8 Ų , indicating a larger molecular footprint compared to the parent compound .
Methyl 3-Chloro-5H,6H,7H,8H-Pyrido[4,3-c]Pyridazine-6-Carboxylate
Table 1: Comparison of Ester Derivatives
| Compound | Molecular Weight (g/mol) | CCS [M+H]+ (Ų) | Key Feature |
|---|---|---|---|
| Parent Compound | 170.6 | 130.4 | Thiopyrano core |
| Ethyl Ester Derivative | 241.68 | 145.8 | Ethyl ester at position 6 |
| Methyl Ester Derivative | 227.65 | 145.8 | Methyl ester at position 6 |
Sulfur-Containing Analogs: Benzothiopyrano[4,3-c]Pyridazines
Key Example: Benzothiopyrano[4,3-c]pyridazines (Patent: Yoshitomi Pharmaceutical)
- Structural Difference : Replacement of the pyran oxygen with sulfur in the fused ring system.
- Pharmacological Activity : Demonstrates anti-anxiety effects, highlighting the role of sulfur in modulating bioactivity .
- Synthetic Relevance: These compounds are novel intermediates for synthesizing polycyclic heteroaromatics with diverse therapeutic applications .
Pyrido[2,3-c]Pyridazine Derivatives
Example : 6,7-Dihydro-5H-Pyrido[2,3-c]Pyridazine Derivatives
Pyridazinone Derivatives
Example : 5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-Ones
- Synthesis : Prepared via nucleophilic substitution of halides using anhydrous K₂CO₃ in acetone .
- Key Differences: Lack of fused thiopyrano ring but retain the pyridazine core.
- Utility : Serve as precursors for antitumor and antimicrobial agents .
Physicochemical and Pharmacokinetic Properties
Collision Cross-Section (CCS) Analysis
Stability and Salt Formation
- Maleate Salt Derivative : 3-Chloro-5,6,7β-tetrahydropyrido[4,3-c]pyridazine maleate exhibits a melting point of 162–164°C (decomposition) , demonstrating enhanced stability through salt formation .
Biological Activity
Overview
3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a heterocyclic compound characterized by a thiopyrano ring fused to a pyridazine ring. This unique structure has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation as a therapeutic agent.
- IUPAC Name : 3-chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine
- CAS Number : 1344299-39-3
- Molecular Formula : C7H7ClN2S
- Molecular Weight : 186.66 g/mol
The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. These interactions may lead to the inhibition or activation of various biochemical pathways. Although the precise molecular targets remain to be fully elucidated, preliminary studies suggest that it may affect enzyme activity and cellular signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 mg/mL | 0.50 mg/mL |
| Escherichia coli | 0.50 mg/mL | 1.00 mg/mL |
| Candida albicans | 0.30 mg/mL | 0.60 mg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens .
Anticancer Properties
In vitro studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The IC50 values indicate that this compound effectively reduces cell viability at relatively low concentrations .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted by Umesha et al. evaluated the antimicrobial activity of various heterocyclic compounds including derivatives of thiopyran and pyridazine. The findings indicated that compounds structurally similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Cancer Cell Proliferation Inhibition : Research published in MDPI indicated that compounds with similar structural motifs showed promising results in inhibiting cancer cell proliferation through apoptosis induction mechanisms . The study highlighted the need for further exploration into the specific pathways affected by these compounds.
Q & A
Q. Example Reaction Pathway :
React 3-chloro-thiopyrano[4,3-c]pyridazine with hydrazine hydrate in ethanol (reflux, 6 h).
Isolate the hydrazine intermediate via filtration.
Condense with aldehydes/ketones to form Schiff base derivatives for biological screening .
What biological targets or activities are associated with this compound?
Advanced Research Question
While direct data on this compound is limited, structurally related pyridazine derivatives exhibit:
- Anticancer activity : Inhibition of Bcl-xL protein, a pro-survival regulator in apoptosis, as seen in pyrido[2,3-c]pyridazine derivatives .
- Antimicrobial properties : Chlorinated analogs (e.g., 6-chloro-5H-pyrido[4,3-c]pyridazine) show activity against Gram-positive bacteria .
Q. Methodological Note :
- In vitro assays : Use MTT assays for cytotoxicity screening (e.g., against HeLa cells).
- Enzyme inhibition : Molecular docking studies to predict interactions with Bcl-xL (PDB ID: 1G5J) .
How can reaction conditions be optimized for large-scale synthesis?
Advanced Research Question
Key parameters for scalability include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
